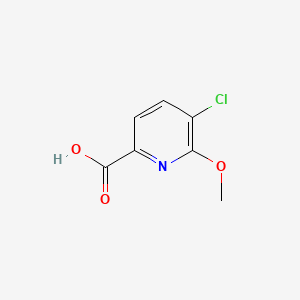

5-Chloro-6-methoxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTNUQSNINVJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704720 | |

| Record name | 5-Chloro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-91-7 | |

| Record name | 5-Chloro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-6-methoxypicolinic Acid: A Technical Guide

CAS Number: 1214373-91-7

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxypicolinic acid, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of detailed public data for this specific molecule, this guide combines known information with established methodologies for closely related compounds to provide a practical framework for its synthesis, characterization, and potential biological evaluation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1214373-91-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| PubChem CID | 53485625 | [1] |

| Purity | Typically offered at ≥95% | [1] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not detailed in readily accessible literature. However, the synthesis of structurally similar picolinic acid derivatives is well-documented. The following section outlines a generalized, representative synthetic approach that could likely be adapted for the preparation of this compound.

Disclaimer: This proposed synthesis is a general procedure for related compounds and has not been experimentally verified for this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.

Proposed Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives often involves the oxidation of a corresponding picoline, followed by functional group manipulations on the pyridine ring. A common method is the permanganate oxidation of a substituted α-picoline.

Experimental Protocol: Oxidation of a Substituted α-Picoline

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the starting substituted α-picoline (1.0 equivalent) in water.

-

Oxidation: Slowly add potassium permanganate (KMnO₄) (1.05 equivalents) in portions to the stirred solution.

-

Heating: Heat the reaction mixture on a steam bath until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation. This process may take several hours.

-

Work-up:

-

Allow the mixture to cool and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure.

-

Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the picolinic acid derivative.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A generalized workflow for the synthesis and purification of a picolinic acid derivative is depicted in the following diagram.

References

Physical and chemical properties of 5-Chloro-6-methoxypicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxypicolinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural motifs suggest potential applications as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and analysis based on established methods for related compounds. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in public literature. The following tables summarize the fundamental identifiers and predicted physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-Chloro-6-methoxypyridine-2-carboxylic acid |

| CAS Number | 1214373-91-7 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Canonical SMILES | COC1=C(C=C(N=C1)C(=O)O)Cl |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 337.9 ± 37.0 °C | Prediction based on computational models. |

| Density | 1.458 ± 0.06 g/cm³ | Prediction based on computational models. |

| pKa | 2.5 ± 0.1 | Prediction based on computational models for the carboxylic acid proton. |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[1] | Carboxylic acids of this type generally exhibit poor water solubility but are soluble in common organic solvents.[1][2] |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (typically 2H). - A singlet for the methoxy group protons (3H, ~3.9-4.1 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm). - Aromatic carbons of the pyridine ring (~110-160 ppm). - Methoxy carbon (~55-60 ppm). |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). - C-O stretch from the methoxy group (~1250-1300 cm⁻¹). - C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 187. - Isotopic peak for ³⁷Cl at M+2 (approximately one-third the intensity of the M⁺ peak). - Fragmentation patterns may include loss of COOH, OCH₃, and Cl. |

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, adapted from established methods for similar compounds.[5][6] Researchers should optimize these procedures for their specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from procedures for other halomethoxypicolinic acids.[7] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Chlorination: A suitable pyridine precursor, such as 6-methoxypicolinic acid, can be chlorinated at the 5-position using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., acetonitrile or DMF). The reaction may require heating and monitoring by TLC or LC-MS.

-

Methoxylation: Alternatively, a di-chloro substituted pyridine can be selectively methoxylated. For example, reacting a 5,6-dichloropicolinic acid derivative with sodium methoxide in methanol can lead to the substitution of one of the chlorine atoms.

-

Oxidation: If starting with a precursor having a methyl or other oxidizable group at the 2-position, this group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous basic solution.

-

Work-up and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.[8][9]

Generalized Analytical Workflow:

Caption: Generalized analytical workflow for this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 220-280 nm).

-

Purpose: To assess the purity of the compound and to monitor reaction progress.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR are essential for structural elucidation.

-

Purpose: To confirm the chemical structure by identifying the number and connectivity of protons and carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Purpose: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-Cl bonds.

-

-

Mass Spectrometry (MS):

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Purpose: To determine the molecular weight of the compound and to aid in structural confirmation through analysis of fragmentation patterns.

-

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound itself, the picolinic acid scaffold is present in a number of biologically active compounds.[10][11][12] Substituted picolinic acids have been investigated for a range of therapeutic applications, including as herbicides and as potential drugs.[10][13] The presence of the chloro and methoxy substituents on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity. Further research is warranted to explore the potential pharmacological profile of this compound.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines generalized protocols for its synthesis and characterization. It is hoped that this information will facilitate future research into this and related compounds.

References

- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of (−)-halichonic acid and (−)-halichonic acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 5-Chloro-6-methoxypicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The foundational step in the elucidation of any chemical structure is the confirmation of its molecular formula and the connectivity of its atoms.

Table 1: Physicochemical Properties of 5-Chloro-6-methoxypicolinic acid

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 1214373-91-7 |

| IUPAC Name | 5-chloro-6-methoxypyridine-2-carboxylic acid |

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 5-position with a chlorine atom, and at the 6-position with a methoxy group.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of structurally related compounds. These predictions serve as a guide for researchers in identifying and characterizing the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.2 | Doublet |

| H-4 | 7.4 - 7.7 | Doublet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

| -COOH | 12.0 - 13.0 | Broad Singlet |

The coupling constant between H-3 and H-4 is expected to be in the range of 8-9 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 165 - 170 |

| C-2' (Pyridine) | 148 - 152 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 160 - 165 |

| -OCH₃ | 53 - 56 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C, C=N (Aromatic) | 1550 - 1610 | Medium |

| C-O (Methoxy) | 1250 - 1300 | Strong |

| C-Cl | 700 - 800 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | ~187.0036 (for ³⁵Cl) |

| [M+H]+ | ~188.0114 (for ³⁵Cl) |

| Isotope Peak [M+2]+• | ~189.0007 (for ³⁷Cl, approx. 32% of M+) |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could start from a commercially available substituted pyridine, such as 2,5-dichloro-6-methoxypyridine. The synthesis would involve a selective functionalization of the C-2 position.

5-Chloro-6-methoxypicolinic acid molecular weight and formula

For researchers and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This document provides a concise technical summary of 5-Chloro-6-methoxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These identifiers are critical for analytical quantification, structural elucidation, and registration in chemical databases.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 1214373-91-7 |

Conceptual Experimental Workflow: Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available, a general conceptual workflow for its preparation and analysis can be outlined. This process would typically involve a multi-step synthesis followed by rigorous purification and characterization to ensure the final compound meets the required purity standards for research and development.

The following diagram illustrates a representative workflow.

Logical Relationships of Compound Identifiers

The identity of a chemical compound is established through a set of unique identifiers. The following diagram illustrates the logical relationship between the common name, the systematic IUPAC name, and the universally recognized CAS number for this compound.

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Chloro-6-methoxypicolinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a plausible and chemically sound multi-step synthetic route, supported by detailed experimental protocols for analogous transformations found in the chemical literature. All quantitative data is summarized for clarity, and logical workflows are presented using Graphviz diagrams.

Proposed Synthesis Pathway

The most viable pathway for the synthesis of this compound commences with the commercially available 6-hydroxypicolinic acid. The proposed four-step synthesis involves:

-

Methylation of the hydroxyl group of 6-hydroxypicolinic acid to form 6-methoxypicolinic acid.

-

Esterification of the carboxylic acid group to produce methyl 6-methoxypicolinate, which serves to protect the carboxylic acid and potentially improve solubility for the subsequent chlorination step.

-

Selective electrophilic chlorination at the 5-position of the pyridine ring to yield methyl 5-chloro-6-methoxypicolinate. The methoxy group at the 6-position acts as an ortho-, para-director, favoring substitution at the 5-position.

-

Hydrolysis of the methyl ester to afford the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for each step of the proposed synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methylation | 6-Hydroxypicolinic acid | Iodomethane, Silver Oxide | Toluene | Reflux | Overnight | 87 | Analogous reaction[1] |

| 2 | Esterification | 6-Methoxypicolinic acid | Methanol, HCl (g) | Methanol | Reflux | 1 | High | Analogous reaction[2] |

| 3 | Chlorination | Methyl 6-methoxypicolinate | N-Chlorosuccinimide (NCS) | Acetic Acid | 55 | 7 | 15-32 | Analogous reaction[3] |

| 4 | Hydrolysis | Methyl 5-chloro-6-methoxypicolinate | Lithium Hydroxide, Water | Water | Room Temp. | 1.5 | High | Analogous reaction[4] |

Experimental Protocols

The following are detailed experimental protocols for each key transformation in the proposed synthesis of this compound. These protocols are adapted from literature procedures for similar substrates.

Step 1: Synthesis of 6-Methoxypicolinic Acid (via Methylation)

This protocol is adapted from the methylation of a similar hydroxy-pyridine carboxylic acid[1].

Materials:

-

6-Hydroxypicolinic acid

-

Toluene

-

Silver(I) oxide (Ag₂O)

-

Iodomethane (CH₃I)

-

Tetrahydrofuran (THF)

-

5N Sodium Hydroxide (NaOH)

-

5N Hydrochloric Acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite or filter aid

Procedure:

-

To a solution of 6-hydroxypyridine-2-carboxylic acid (1.39 g, 10.0 mmol) in toluene (35 mL), add silver(I) oxide (2.43 g, 10.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add iodomethane (1.31 mL, 21.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours (overnight).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting solid in tetrahydrofuran (50 mL).

-

Add a mixture of 5N NaOH (20 mL, 100 mmol) and water (5 mL).

-

Stir the mixture for 1 hour at room temperature.

-

Acidify the reaction mixture to pH 3 with 5N HCl.

-

Concentrate the mixture under reduced pressure.

-

To the resulting white solid, add a 20% methanol in chloroform solvent mixture and sonicate for 20 minutes.

-

Filter the mixture. Dry the filtrate with anhydrous MgSO₄ and concentrate to yield 6-methoxypyridine-2-carboxylic acid as a white solid.

Expected Outcome: This procedure is reported to yield 1.33 g (87%) of 6-methoxypyridine-2-carboxylic acid[1].

Step 2: Synthesis of Methyl 6-Methoxypicolinate (via Fischer Esterification)

This protocol is based on a standard Fischer esterification method for nicotinic acid derivatives[2].

Materials:

-

6-Methoxypicolinic acid

-

Methanol (MeOH)

-

Hydrogen chloride (HCl) gas or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 6-methoxypicolinic acid (0.1 mol) in 100 mL of methanol.

-

Saturate the methanolic solution with gaseous hydrogen chloride by bubbling HCl gas through the mixture for 15-20 minutes at 0 °C. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature and then evaporate to dryness under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the product into chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-methoxypicolinate.

Expected Outcome: This reaction typically proceeds in high yield.

Step 3: Synthesis of Methyl 5-Chloro-6-methoxypicolinate (via Electrophilic Chlorination)

This protocol is based on the chlorination of a similar heterocyclic compound using N-chlorosuccinimide[3].

Materials:

-

Methyl 6-methoxypicolinate

-

N-Chlorosuccinimide (NCS)

-

Glacial acetic acid

Procedure:

-

Dissolve methyl 6-methoxypicolinate in glacial acetic acid.

-

Add N-chlorosuccinimide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 55 °C and stir for 7 hours.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 5-chloro-6-methoxypicolinate.

Expected Outcome: The yield for this type of chlorination can be modest, in the range of 15-32%[3]. Optimization of reaction conditions may be required to improve the yield.

Step 4: Synthesis of this compound (via Ester Hydrolysis)

This protocol is adapted from the hydrolysis of a similar chloro-substituted heteroaromatic ester[4].

Materials:

-

Methyl 5-chloro-6-methoxypicolinate

-

Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (to adjust pH)

Procedure:

-

In a round-bottomed flask, dissolve methyl 5-chloro-6-methoxypicolinate (1.0 mol) in water (1 L).

-

Add lithium hydroxide (1.01 mol) in portions over 1.5 hours while stirring the reaction mixture at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Expected Outcome: This hydrolysis reaction is expected to proceed in high yield.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway for this compound.

Caption: Proposed four-step synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

Spectroscopic Characterization of 5-Chloro-6-methoxypicolinic acid: A Technical Guide

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no publicly available experimental spectroscopic data for 5-Chloro-6-methoxypicolinic acid was found. The data presented in this guide is therefore predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and is intended to serve as an estimation for researchers.

This technical guide provides a predicted spectroscopic profile of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a foundational dataset for the identification and characterization of this compound. The guide also includes standardized experimental protocols for acquiring actual spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These estimations are derived from the analysis of its chemical structure and the known spectroscopic behavior of its constituent functional groups and structural analogs.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.1 - 8.3 | d | 1H |

| H-4 | 7.8 - 8.0 | d | 1H |

| -OCH₃ | 4.0 - 4.2 | s | 3H |

| -COOH | 13.0 - 14.0 | br s | 1H |

d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-COOH) | 165 - 168 |

| C-6 (C-OCH₃) | 160 - 163 |

| C-5 (C-Cl) | 145 - 148 |

| C-4 | 140 - 143 |

| C-3 | 115 - 118 |

| Carboxylic Acid (-COOH) | 168 - 172 |

| Methoxy (-OCH₃) | 53 - 56 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=C / C=N (Pyridine Ring) | Stretching | 1550 - 1620 | Medium-Strong |

| C-O (Methoxy) | Stretching | 1250 - 1300 (asym) / 1020-1080 (sym) | Strong |

| C-Cl | Stretching | 700 - 850 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Exact Mass | 187.0036 |

| Molecular Ion [M]⁺ | m/z 187 |

| Isotope Peak [M+2]⁺ | m/z 189 (approx. 32% intensity of M⁺) |

| Common Fragmentation Pathways | |

| Loss of Hydroxyl radical | [M-OH]⁺, m/z 170 |

| Loss of Methoxy radical | [M-OCH₃]⁺, m/z 156 |

| Loss of Carboxyl group | [M-COOH]⁺, m/z 142 |

| Decarboxylation | [M-CO₂]⁺, m/z 143 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. Ensure the sample is fully dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a pipette.[1]

-

If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.[1]

-

-

Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Acquire a ¹H NMR spectrum. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

The chemical shifts should be referenced internally to the residual solvent peak or to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. A background spectrum of the empty crystal should be run first.

-

Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

-

-

Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a high-purity solvent compatible with the ionization method (e.g., methanol, acetonitrile, or a water/acetonitrile mixture).

-

The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.[3]

-

-

Data Acquisition:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[4]

-

Electrospray ionization (ESI) is a common technique for this type of molecule and can be run in either positive or negative ion mode.[3]

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

To aid in structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[5]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.

Caption: General workflow for spectroscopic characterization.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-Chloro-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, processability, and formulation design. 5-Chloro-6-methoxypicolinic acid's therapeutic efficacy is intrinsically linked to its ability to dissolve in physiological media and various solvent systems used during manufacturing. This guide details the equilibrium solubility method, often referred to as the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[1]

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in various solvents. The following table is presented as a template for researchers to populate with experimentally determined data. It is recommended to test a range of solvents with varying polarities to obtain a comprehensive solubility profile.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 N HCl | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| n-Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol provides a step-by-step guide for determining the equilibrium solubility of this compound. This method is designed to ensure that the solid and solution phases are in equilibrium, providing a thermodynamically stable solubility value.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification

-

Pipettes and general laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to determine the time to equilibrium through preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[3][4] Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.[4][5]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[4]

-

Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

This guide provides a robust framework for researchers and drug development professionals to experimentally determine the solubility profile of this compound. Adherence to the detailed protocol will ensure the generation of accurate and reproducible data, which is fundamental for informed decision-making in the preclinical and formulation development phases. The provided workflow and data table template serve as practical tools to guide the experimental process and organize the resulting data for comprehensive analysis.

References

Potential Biological Activity of 5-Chloro-6-methoxypicolinic Acid: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of the potential biological activities of 5-Chloro-6-methoxypicolinic acid based on the known functions of structurally related compounds. As of the latest literature review, there is no direct experimental data published on the specific biological profile of this compound itself. This guide is intended to serve as a resource for researchers and drug development professionals to inform future investigations into this molecule.

Executive Summary

This compound is a substituted pyridine carboxylic acid. While direct biological data for this specific molecule is not publicly available, analysis of its structural components—the picolinic acid core, a chloro substituent, and a methoxy group—suggests several potential avenues for biological activity. The picolinic acid scaffold is a well-established pharmacophore in agrochemicals and a building block in medicinal chemistry. Based on structure-activity relationships of analogous compounds, this compound holds potential as a herbicidal, antifungal, and possibly antibacterial agent. This guide will explore these potential activities by examining data from related molecules, providing detailed experimental protocols for future testing, and outlining potential mechanisms of action through signaling pathway diagrams.

Potential Herbicidal Activity

The most prominent potential biological activity for derivatives of picolinic acid is herbicidal action. Many compounds in this class function as synthetic auxins, a group of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.

Structure-Activity Relationship Insights

Research into picolinic acid herbicides has shown that substitutions on the pyridine ring are critical for activity. For instance, compounds like picloram and clopyralid, which are chlorinated picolinic acids, are potent herbicides. The introduction of various substituents at the 6-position of the picolinic acid ring has been a successful strategy for discovering new synthetic auxin herbicides with improved efficacy and crop safety. The 6-methoxy group in this compound could therefore play a significant role in its potential herbicidal profile.

Quantitative Data from Structurally Related Compounds

The following table summarizes the herbicidal activity of various picolinic acid derivatives against different plant species. This data serves as a benchmark for potential future studies on this compound.

| Compound Class | Compound Example | Target Species | Activity Metric | Value |

| Pyridine Carboxylic Acids | Picloram | Broadleaf weeds | Application Rate | 125–1120 g/ha |

| Pyridine Carboxylic Acids | Clopyralid | Broadleaf weeds | Application Rate | 105–500 g/ha |

| 6-Aryl-Picolinates | Halauxifen-methyl | Broadleaf weeds | Application Rate | Low g/ha range |

| 6-(Pyrazolyl)-Picolinic Acids | Compound V-7 | Arabidopsis thaliana | IC50 (Root Growth) | 45-fold lower than Halauxifen-methyl |

| 6-(Pyrazolyl)-Picolinic Acids | Compound V-8 | Broadleaf weeds | Post-emergence Activity | Better than picloram at 300 g/ha |

Potential Mechanism of Action: Auxin Signaling Pathway

Synthetic auxins like picolinic acid derivatives are thought to act by binding to auxin receptors, primarily the TIR1/AFB F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, expansion, and differentiation. At herbicidal concentrations, this leads to a catastrophic loss of controlled growth.

Caption: Hypothetical Auxin Signaling Pathway for Picolinic Acid Herbicides.

Potential Antifungal Activity

Certain derivatives of picolinic acid, particularly picolinamides, have demonstrated antifungal properties. The presence of a chlorine atom in such structures has been shown to be beneficial for their activity. This suggests that this compound could serve as a scaffold for the development of novel antifungal agents.

Structure-Activity Relationship Insights

Studies on picolinamides have indicated that chloro-substituted derivatives exhibit significant antifungal activity against a range of plant pathogenic fungi. Another related class of compounds, pyridine carboxamides, have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. The core structure of this compound is a precursor to these active carboxamides.

Quantitative Data from Structurally Related Compounds

The table below presents the antifungal activity of picolinamide and pyridine carboxamide derivatives against various fungal pathogens.

| Compound Class | Compound Example | Target Fungus | Activity Metric | Value (µg/mL) |

| Picolinamides | Chloro-substituted derivative | Rhizoctonia solani | ED50 | 29.08 |

| Picolinamides | Chloro-substituted derivative | Alternaria alternata | ED50 | 33.90 |

| Pyridine Carboxamides | Compound 3f | Botrytis cinerea SDH | IC50 | 5.6 |

| Pyridine Carboxamides | Thifluzamide (standard) | Botrytis cinerea SDH | IC50 | 7.61 |

Potential Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A plausible mechanism of action for antifungal pyridine derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. By blocking the electron transport chain at this stage, the compound would disrupt cellular respiration and ATP production, leading to fungal cell death.

Caption: Mechanism of SDH Inhibition by Pyridine Carboxamides.

Potential Antibacterial Activity

Picolinic acid itself is a known microbial secondary metabolite and has been investigated for its antimicrobial properties. While generally exhibiting weaker activity compared to specialized antibiotics, the picolinic acid scaffold can be a starting point for the development of more potent antibacterial agents.

Quantitative Data from Structurally Related Compounds

The following table shows the Minimum Inhibitory Concentration (MIC) values for picolinic acid and its sodium salt against common bacterial and fungal strains.

| Compound | Target Microbe | pH | MIC (mg/mL) |

| Picolinic Acid | Staphylococcus aureus | 5.0 | 0.02 - 0.78 |

| Picolinic Acid | Pseudomonas aeruginosa | 5.0 | 0.02 - 0.78 |

| Sodium Picolinate | Staphylococcus aureus | 7.0 | 0.19 - 3.13 |

| Sodium Picolinate | Pseudomonas aeruginosa | 7.0 | 0.19 - 3.13 |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the potential biological activities of this compound.

Protocol for Herbicidal Activity: Root Growth Inhibition Assay

This protocol is adapted for use with Arabidopsis thaliana, a model organism for plant biology.

-

Preparation of Test Compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).

-

Perform serial dilutions to create a range of working stock solutions.

-

-

Preparation of Growth Medium:

-

Prepare Murashige and Skoog (MS) agar medium, including vitamins and sucrose, and adjust the pH to 5.7.

-

Autoclave the medium and allow it to cool to approximately 50-55°C.

-

Add the test compound from the working stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all plates and does not exceed a non-phytotoxic level (e.g., <0.1% DMSO). Pour the medium into sterile square Petri dishes.

-

-

Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by a 20% bleach solution with a drop of Tween-20 for 10 minutes. Rinse the seeds 4-5 times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

-

Aseptically place 10-15 seeds in a line on the surface of the prepared MS agar plates containing the test compound.

-

-

Incubation and Data Collection:

-

Seal the plates and place them vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

-

After a set period (e.g., 7-10 days), photograph the plates.

-

Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the average root length for each concentration.

-

Express the results as a percentage of the root growth on the control (solvent-only) plates.

-

Determine the IC50 value (the concentration that inhibits root growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol for Antifungal/Antibacterial Activity: Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC).[1][2]

-

Preparation of Test Compound Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to wells in columns 2 through 12.[1]

-

Add 100 µL of the test compound at twice the highest desired final concentration to the wells in column 1.[1]

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

-

-

Preparation of Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for fungi and 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for fungi or 5 x 10^5 CFU/mL for bacteria in the final assay volume.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi; 37°C for 18-24 hours for bacteria).

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

-

Proposed Research Workflow

For researchers interested in investigating this compound, a structured workflow is essential.

Caption: A Proposed Workflow for Investigating Novel Compounds.

Conclusion

While this compound remains an uncharacterized molecule in the public domain, a thorough analysis of its structural features and the biological activities of related compounds provides a strong rationale for its investigation as a potential herbicidal or antifungal agent. The picolinic acid core is a privileged scaffold, and the specific substitution pattern of this compound warrants exploration. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to initiate such studies and contribute to the fields of agrochemical and pharmaceutical discovery.

References

5-Chloro-6-methoxypicolinic Acid: A Technical Overview of a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypicolinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its heterocyclic structure, featuring a carboxylic acid, a chloro group, and a methoxy group, presents multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive compounds. While extensive research on this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, potential derivatives, and anticipated biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1214373-91-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

A hypothetical multi-step synthesis is outlined below, starting from a commercially available precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Chlorination of 2-Methyl-6-methoxypyridine

-

To a solution of 2-methyl-6-methoxypyridine in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-methyl-6-methoxypyridine.

Step 2: Oxidation to this compound

-

Dissolve the 5-chloro-2-methyl-6-methoxypyridine in an appropriate solvent mixture, such as pyridine and water.

-

Add a strong oxidizing agent, for instance, potassium permanganate (KMnO₄), portion-wise while maintaining the temperature below 50°C.

-

After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Known and Potential Derivatives

Specific derivatives of this compound are not widely reported. However, the carboxylic acid functional group serves as a versatile handle for the synthesis of a variety of derivatives, including:

-

Esters: Reaction with various alcohols in the presence of an acid catalyst can yield a range of ester derivatives. These derivatives may exhibit altered solubility and pharmacokinetic properties.

-

Amides: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) can produce a diverse library of amide derivatives. This is a common strategy in drug discovery to explore interactions with biological targets.

-

Heterocyclic derivatives: The carboxylic acid can be used as a precursor for the synthesis of more complex heterocyclic systems, such as oxadiazoles or triazoles.

The following table provides examples of potential derivatives and their hypothetical properties.

| Derivative Type | General Structure | Potential Properties |

| Methyl Ester | 5-Chloro-6-methoxy-2-(methoxycarbonyl)pyridine | Increased lipophilicity, potential for esterase-mediated prodrug strategy. |

| Amide | 5-Chloro-6-methoxy-N-(substituted)picolinamide | Can introduce new pharmacophores, potential for improved target binding affinity. |

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been extensively studied, the activities of structurally related compounds provide insights into its potential therapeutic applications. Substituted picolinic acids and other pyridine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, herbicidal, and anticancer effects.

Antimicrobial Activity

Many pyridine derivatives have shown promising antimicrobial properties.[2][3] The mechanism of action for such compounds can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Picolinic acid itself is known to have antimicrobial activity, which is sometimes attributed to its ability to chelate metal ions essential for microbial growth.[4]

Anticancer Activity

The pyridine scaffold is present in numerous anticancer agents. The chloro and methoxy substituents on the aromatic ring can influence the compound's electronic properties and its ability to interact with biological targets. For instance, some quinoline derivatives with similar substitution patterns have been investigated as inhibitors of signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6]

The following diagram illustrates a hypothetical mechanism of action for this compound as a potential anticancer agent targeting a generic kinase pathway.

Caption: Hypothetical signaling pathway inhibition by a derivative.

Conclusion

This compound represents a valuable, yet underexplored, building block for the development of novel chemical entities. Its synthesis is achievable through established chemical transformations, and its structure is amenable to a wide range of derivatizations. Based on the biological activities of related compounds, derivatives of this compound hold promise as potential antimicrobial and anticancer agents. Further research is warranted to synthesize and screen a library of its derivatives to fully elucidate their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 26893-73-2|6-Methoxypicolinic acid|BLD Pharm [bldpharm.com]

A Technical Guide to the Thermochemical Data of 5-Chloro-6-methoxypicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 5-Chloro-6-methoxypicolinic acid. Due to the absence of publicly available experimental thermochemical data for this specific compound, this document provides a comprehensive framework for its determination through both computational and experimental methodologies. The guide details the theoretical background and practical workflows for high-accuracy computational thermochemistry and experimental analysis via bomb calorimetry. This document is intended to serve as a foundational resource for researchers seeking to understand and obtain critical thermodynamic parameters for this compound, which are essential for process development, safety analysis, and molecular modeling in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, predicting chemical reactivity, and ensuring process safety. As of this writing, specific experimental thermochemical data for this compound is not available in the literature. Therefore, this guide outlines the established computational and experimental protocols to reliably determine these values.

Computational Thermochemistry Workflow

High-accuracy composite ab initio methods are powerful tools for predicting thermochemical data with accuracies approaching experimental values.[1][2][3] These multi-step procedures are designed to approximate high levels of theory with large basis sets by combining results from several calculations. The Gaussian-n theories, such as G4 theory, are well-established methods for calculating energies of molecules containing first, second, and third-row main group elements.[4][5]

The following workflow, based on the principles of G4 theory, is recommended for the in silico determination of the thermochemical properties of this compound.

Computational Protocol

-

Conformational Analysis: For flexible molecules, a thorough conformational search is the first step to identify the lowest-energy conformer.[6][7] This can be achieved using molecular mechanics force fields like MMFF94.

-

Geometry Optimization and Frequency Calculation: The lowest-energy conformer is then subjected to geometry optimization and harmonic frequency calculations using a density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set.[4] The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated levels of theory and larger basis sets. This typically includes:

-

Calculation of Total Energy: The individual energy components are combined in an additive manner to approximate the total electronic energy at a very high level of theory and a complete basis set limit.

-

Derivation of Thermochemical Data: The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv) are then calculated from the total electronic energy and the vibrational analysis data. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.[8][9][10]

Visualization of the Computational Workflow

Caption: Computational workflow for determining thermochemical data.

Experimental Determination: Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°), and subsequently the standard enthalpy of formation (ΔfH°), can be determined experimentally using oxygen bomb calorimetry.[11][12][13] For organic compounds containing chlorine, special considerations are necessary to account for the formation of hydrochloric acid and potentially free chlorine during combustion.[13]

Experimental Protocol for Bomb Calorimetry of a Chloro-Organic Compound

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible. For compounds that are difficult to ignite, a known mass of a combustion aid (e.g., benzoic acid) may be added.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, ensuring it is in contact with the sample. A small, known amount of water is added to the bomb to absorb the acidic combustion products.

-

Pressurization and Combustion: The bomb is sealed and filled with high-pressure oxygen (typically around 25-30 atm). The bomb is then placed in a calorimeter bucket containing a known mass of water. After thermal equilibration, the sample is ignited electrically.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion. The temperature change (ΔT) is used to calculate the heat released.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11]

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the amounts of nitric acid (from the combustion of residual nitrogen in the bomb) and hydrochloric acid formed. Corrections are applied for the heat of formation of these acids.

-

Calculation of Enthalpy of Combustion: The heat released during the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, after applying all necessary corrections.[14]

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[15]

Visualization of the Experimental Workflow

Caption: Experimental workflow for bomb calorimetry.

Data Presentation

The following tables provide a structured format for presenting the thermochemical data for this compound, once determined through the methodologies described above.

Table 1: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (gas phase) | ΔfH°(g) | kJ/mol | |

| Standard Absolute Entropy (gas phase) | S°(g) | J/(mol·K) | |

| Heat Capacity at Constant Volume (gas phase) | Cv(g) | J/(mol·K) |

Table 2: Experimental Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Combustion (solid) | ΔcH°(s) | kJ/mol | |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol |

Conclusion

While direct experimental thermochemical data for this compound is currently unavailable, this guide provides robust and well-established computational and experimental frameworks for its determination. The computational workflow, leveraging high-accuracy composite methods, offers a reliable and cost-effective route to predict its gas-phase thermochemical properties. Concurrently, the experimental protocol for bomb calorimetry outlines the necessary steps for the empirical determination of its enthalpy of formation in the solid state. The successful application of these methodologies will yield the critical thermochemical data required for the safe and efficient use of this compound in research and development.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 12. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 13. scimed.co.uk [scimed.co.uk]

- 14. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 15. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Picolinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry and drug design. Their unique structural and electronic properties make them effective chelating agents for various metal ions and foundational building blocks for molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of picolinic acid derivatives, offering insights into their molecular behavior and therapeutic potential. The integration of computational studies with experimental approaches provides a powerful framework for the rational design of novel picolinic acid-based therapeutic agents.[2]

Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the chemical reactivity and biological interactions of picolinic acid derivatives.[2] These methods provide valuable information on molecular structure, electronic properties, and potential binding modes with biological targets.

A typical computational workflow for studying picolinic acid derivatives is outlined below:

References

Methodological & Application

Application Note: Detailed Synthesis Protocol for 5-Chloro-6-methoxypicolinic acid

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 5-Chloro-6-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available methyl 5,6-dichloropicolinate, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield methyl 5-chloro-6-methoxypicolinate. Subsequent hydrolysis of the methyl ester furnishes the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Picolinic acid derivatives are important scaffolds in pharmaceuticals and agrochemicals. The title compound, this compound, possesses a substitution pattern that makes it an attractive intermediate for the synthesis of more complex molecules. The protocol described herein offers a straightforward and efficient route to this compound, starting from a readily available precursor. The regioselectivity of the key methoxylation step is directed by the electronic properties of the pyridine ring, which is activated for nucleophilic attack at the C6 position by the electron-withdrawing nature of the ester group at C2 and the nitrogen atom in the ring.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Methyl 5-chloro-6-methoxypicolinate

This procedure details the selective methoxylation of methyl 5,6-dichloropicolinate at the C6 position.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 5,6-dichloropicolinate | ≥97% | Commercially available |

| Sodium methoxide | 95% | Anhydrous |

| Methanol (MeOH) | Anhydrous, ≥99.8% | ACS grade |

| Dichloromethane (DCM) | ACS grade | |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | |

| Brine | Laboratory prepared | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | |

| Round-bottom flask | - | |

| Magnetic stirrer and stir bar | - | |

| Reflux condenser | - | |

| Inert atmosphere setup (Nitrogen or Argon) | - | |

| Rotary evaporator | - | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add methyl 5,6-dichloropicolinate (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of starting material).

-

Add sodium methoxide (1.1 eq) to the solution in one portion.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product can be visualized under UV light.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 5-chloro-6-methoxypicolinate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95% (based on related literature).

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the methyl ester to the final carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 5-chloro-6-methoxypicolinate | From Step 1 | - |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ≥98% | ACS grade |

| Tetrahydrofuran (THF) | ACS grade | |

| Water (deionized) | - | |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Laboratory prepared |

| Ethyl acetate (EtOAc) | ACS grade | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | |

| Round-bottom flask | - | |

| Magnetic stirrer and stir bar | - | |

| pH paper or pH meter | - | |

| Separatory funnel | - | |

| Rotary evaporator | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 5-chloro-6-methoxypicolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approximately 20 mL total per gram of ester).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A white precipitate should form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: >90%.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Product | Molecular Weight ( g/mol ) |

| 1 | Methyl 5,6-dichloropicolinate | Methyl 5-chloro-6-methoxypicolinate | 206.03 (starting), 201.61 (product) |

| 2 | Methyl 5-chloro-6-methoxypicolinate | This compound | 201.61 (starting), 187.58 (product) |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | Expected signals: aromatic protons, methoxy protons, carboxylic acid proton |

| ¹³C NMR (CDCl₃) | Expected signals: aromatic carbons, methoxy carbon, carbonyl carbon |

| Mass Spec (ESI) | m/z [M-H]⁻ expected at 186.0 |

Note: Specific spectral data should be acquired for the synthesized compound to confirm its identity and purity.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Disclaimer

This protocol is based on established chemical principles and analogous reactions found in the scientific literature. The reaction conditions, particularly reaction times and purification methods, may require optimization for best results. All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes: 5-Chloro-6-methoxypicolinic Acid as a Versatile Building Block in Organic Synthesis

Introduction

5-Chloro-6-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring, offers multiple reactive sites for synthetic transformations. This functional group constellation makes it a valuable precursor for the development of novel pharmaceutical agents and functional materials. The pyridine scaffold is a key feature in many biologically active compounds, and the ability to modify this core structure is of significant interest in medicinal chemistry and drug discovery.

Key Applications in Organic Synthesis

The strategic placement of reactive groups on the this compound backbone allows for its participation in a variety of powerful chemical reactions. These reactions enable the construction of more complex molecular architectures, making it a staple in the synthetic chemist's toolbox.

-